Thp-peg16-thp

Catalog No.
S12382600
CAS No.
M.F
C42H82O19
M. Wt
891.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thp-peg16-thp

Product Name

Thp-peg16-thp

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

Molecular Formula

C42H82O19

Molecular Weight

891.1 g/mol

InChI

InChI=1S/C42H82O19/c1-3-7-58-41(5-1)60-39-37-56-35-33-54-31-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-32-55-34-36-57-38-40-61-42-6-2-4-8-59-42/h41-42H,1-40H2

InChI Key

KQTDEIPVSPHYFD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Thp-peg16-thp is a complex organic compound characterized by the molecular formula C42H82O19 and a molecular weight of 891.09 g/mol. It is classified as a polyethylene glycol-based linker, specifically designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the cellular ubiquitin-proteasome system to selectively degrade target proteins, making thp-peg16-thp crucial in drug discovery and development processes .

Typical of polyethylene glycol linkers and tetrahydropyran derivatives. Its structure allows it to undergo:

  • Esterification: Reacting with carboxylic acids to form esters, which can be utilized in creating PROTACs.
  • Hydrolysis: In aqueous solutions, thp-peg16-thp can be hydrolyzed to regenerate its constituent parts.
  • Conjugation Reactions: It can react with amines or thiols to form stable linkages, facilitating the attachment of targeting moieties in PROTAC synthesis .

The primary biological activity associated with thp-peg16-thp lies in its role as a linker in PROTACs. These compounds have shown promise in selectively degrading proteins implicated in various diseases, including cancer. The efficacy of thp-peg16-thp-based PROTACs has been demonstrated in preclinical studies, showcasing their potential to modulate protein levels within cells effectively .

Thp-peg16-thp can be synthesized through several methods:

  • Esterification Reaction: This involves reacting tetrahydropyran derivatives with polyethylene glycol under acidic conditions to form the desired linker.
  • Coupling Reactions: Utilizing coupling agents like carbodiimides or phosphonium salts, thp-peg16-thp can be formed by linking specific targeting ligands to the PEG backbone.
  • Mild Reaction Conditions: Recent advancements allow for the synthesis of thp-peg16-thp under mild conditions, enhancing yield and reducing side reactions .

Thp-peg16-thp is primarily used in:

  • Drug Development: As a key component in synthesizing PROTACs, facilitating targeted protein degradation.
  • Bioconjugation: Serving as a linker for attaching various biomolecules, enhancing their solubility and stability.
  • Research Tools: Employed in studies aimed at understanding protein function and regulation within cellular systems .

Interaction studies involving thp-peg16-thp typically focus on its binding affinity and stability when conjugated to various target proteins. These studies reveal:

  • Stability Profiles: Understanding how well the linker maintains integrity during biological assays.
  • Binding Interactions: Evaluating how effectively the PROTACs formed with thp-peg16-thp engage their target proteins for degradation.
  • Cellular Uptake: Assessing how well thp-peg16-thp-modified compounds penetrate cell membranes and achieve intracellular activity .

Thp-peg16-thp shares structural similarities with several other compounds used in drug development and bioconjugation. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
Thp-peg11-thpC34H66O15714.44 g/molShorter PEG chain; less hydrophilic than thp-peg16-thp
Thp-peg8-thpC26H50O11538.67 g/molSmaller size; potentially less effective in targeting
Thp-peg5-alcoholC15H30O7322.39 g/molPrimarily used for simpler conjugations
Thp-peg12-alcoholC29H58O14630.76 g/molIntermediate length; versatile but less specific

Thp-peg16-thp's longer PEG chain enhances solubility and stability, making it particularly effective for complex biological applications compared to its shorter counterparts .

This compound exemplifies advancements in linker technology, paving the way for novel therapeutic strategies through targeted protein degradation mechanisms.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

19

Exact Mass

890.54503038 g/mol

Monoisotopic Mass

890.54503038 g/mol

Heavy Atom Count

61

Dates

Modify: 2024-08-09

Explore Compound Types